(3-Methoxyphenyl)methanol;methylcarbamic acid
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Overview
Description
(3-Methoxyphenyl)methanol and methylcarbamic acid are two distinct chemical compounds. (3-Methoxyphenyl)methanol, also known as m-anisyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a derivative of benzyl alcohol where the benzene ring is substituted with a methoxy group at the meta position. Methylcarbamic acid, on the other hand, is an organic compound with the molecular formula CH3NHCOOH. It is a derivative of carbamic acid where one of the hydrogen atoms is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methoxyphenyl)methanol: can be synthesized through several methods. One common method involves the reduction of 3-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields (3-Methoxyphenyl)methanol as the primary product .
Methylcarbamic acid: can be prepared by reacting methylamine with carbon dioxide. This reaction is typically carried out under high pressure and at elevated temperatures to ensure the formation of methylcarbamic acid .
Industrial Production Methods
In industrial settings, (3-Methoxyphenyl)methanol is often produced through the catalytic hydrogenation of 3-methoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure .
Methylcarbamic acid is produced industrially by the reaction of methyl isocyanate with water. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methanol: undergoes several types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Methylcarbamic acid: primarily undergoes hydrolysis to form methylamine and carbon dioxide. This reaction is typically catalyzed by acids or bases .
Common Reagents and Conditions
Oxidation of (3-Methoxyphenyl)methanol: Common oxidizing agents include PCC and KMnO4.
Reduction of (3-Methoxyphenyl)methanol: LiAlH4 is commonly used as a reducing agent, and the reaction is carried out in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde
Reduction: 3-Methoxyphenylmethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxyphenyl)methanol: has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used as a fragrance and flavoring agent in the food and cosmetic industries.
Methylcarbamic acid: is primarily used in the production of pesticides and herbicides. It is also used as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
(3-Methoxyphenyl)methanol: exerts its effects primarily through interactions with enzymes that catalyze the oxidation and reduction of alcohols. It acts as a substrate for these enzymes, leading to the formation of various metabolites .
Methylcarbamic acid: acts by inhibiting the activity of certain enzymes involved in the synthesis of nucleic acids. This inhibition disrupts cellular processes, leading to the death of the target organism .
Comparison with Similar Compounds
(3-Methoxyphenyl)methanol: is similar to other methoxy-substituted benzyl alcohols, such as 4-methoxybenzyl alcohol and 2-methoxybenzyl alcohol. its unique substitution pattern at the meta position gives it distinct chemical and physical properties .
Methylcarbamic acid: is similar to other carbamic acids, such as ethylcarbamic acid and propylcarbamic acid. Its methyl group provides it with unique reactivity and biological activity compared to its analogs .
Similar Compounds
- 4-Methoxybenzyl alcohol
- 2-Methoxybenzyl alcohol
- Ethylcarbamic acid
- Propylcarbamic acid
Properties
CAS No. |
112030-49-6 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(3-methoxyphenyl)methanol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O2.C2H5NO2/c1-10-8-4-2-3-7(5-8)6-9;1-3-2(4)5/h2-5,9H,6H2,1H3;3H,1H3,(H,4,5) |
InChI Key |
NQWJWELXOKWVHX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.COC1=CC=CC(=C1)CO |
Origin of Product |
United States |
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